1-(3-Ethoxy-4-methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Ethoxy-4-methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C22H27N3O5 and its molecular weight is 413.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Approaches and Applications in Drug Analysis
The compound 1-(3-Ethoxy-4-methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea and its derivatives have been the subject of research due to their potential applications in various fields, including cancer treatment, neurodegenerative disorders, and as tools in drug analysis. For instance, a study by Liang et al. (2020) focused on the synthesis of deuterium-labeled derivatives of a closely related compound, 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418), which shows potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. This research highlights the utility of such compounds in developing internal standards for LC–MS analysis, crucial for drug absorption, distribution, and pharmacokinetics studies (Liang, Wang, Yan, & Wang, 2020).
Novel Compound Isolation and Chemical Synthesis
Research has also explored the isolation of novel urea derivatives from natural sources, such as the study by Tsopmo et al. (1999), which identified four urea derivatives isolated from the roots of Pentadiplandra brazzeana. Among these, N-Benzyl-N'-(4-methoxybenzyl)urea is a new compound, demonstrating the potential for discovering new therapeutic agents from natural products (Tsopmo, Ngnokam, Ngamga, Ayafor, & Sterner, 1999).
Role in Enzyme Inhibition and Anticancer Activity
Another area of interest is the synthesis of compounds for enzyme inhibition and anticancer investigations. For example, Mustafa, Perveen, and Khan (2014) synthesized urea derivatives to explore their urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition assays. This study not only provided insights into the enzyme inhibition profiles of these compounds but also observed effects on a prostate cancer cell line, indicating the potential for anticancer applications (Mustafa, Perveen, & Khan, 2014).
Properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-4-30-20-11-15(5-10-19(20)29-3)13-23-22(27)24-16-12-21(26)25(14-16)17-6-8-18(28-2)9-7-17/h5-11,16H,4,12-14H2,1-3H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDWTOCABFWKIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.